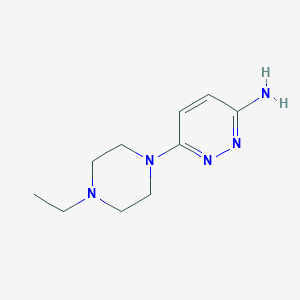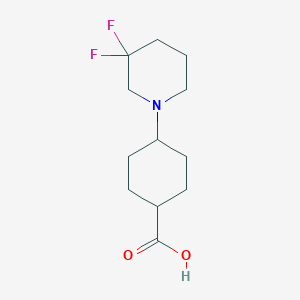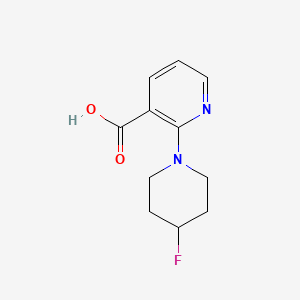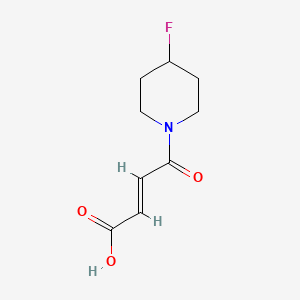
6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine
Overview
Description
“6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which is a known compound .
Synthesis Analysis
The synthesis of pyridazine compounds, such as “this compound”, involves several methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves the copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones . These methods provide a variety of pyridazines with good yields, high functional group tolerance, and remarkable regioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which has a molecular weight of 193.25 .Scientific Research Applications
Anti-tubercular Applications : A study by Vavaiya et al. (2022) in the field of anti-tubercular agents found that certain derivatives of 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine showed potent activity against Mycobacterium tuberculosis. This suggests its potential as a starting point for developing new anti-tubercular drugs (Vavaiya et al., 2022).
Inhibition of 15-Lipoxygenase : Asghari et al. (2016) reported that certain pyridazinone derivatives, including those with an ethylpiperazine group, exhibited potent inhibitory activity against 15-lipoxygenase, an enzyme involved in inflammatory processes (Asghari et al., 2016).
Anticancer Activities : Demirci and Demirbas (2019) explored the synthesis of molecules based on 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound related to this compound, for potential anticancer activities. Their study showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Inhibitory Activities Against Acetylcholinesterase and Butyrylcholinesterase : Ozçelik et al. (2010) synthesized derivatives of this compound and found them to be significant inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's (Ozçelik et al., 2010).
Herbicide Development : Hilton et al. (1969) investigated substituted pyridazinone compounds, including derivatives of this compound, for their potential as herbicides, noting their ability to inhibit photosynthesis in plants (Hilton et al., 1969).
Insecticidal Properties : Buysse et al. (2017) conducted optimization studies on compounds initially designed as herbicides and discovered a series of amides exhibiting aphicidal properties. This highlights the potential for using pyridazinone derivatives in insect control (Buysse et al., 2017).
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWCTRVNWNXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)


